molecular formula C15H23N3O B11800119 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11800119
M. Wt: 261.36 g/mol
InChI Key: UMZAZBOIKAPZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and an isobutylamino group. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of malononitrile, isatin, cyanoacetohydrazide, and piperidine in an aqueous or ethanol medium at room temperature. This reaction yields the desired piperidine derivative with high efficiency and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-[6-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C15H23N3O/c1-12(2)9-16-15-7-6-13(10-17-15)14-5-3-4-8-18(14)11-19/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,16,17)

InChI Key

UMZAZBOIKAPZFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.